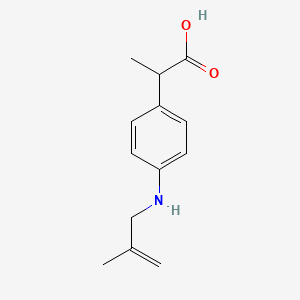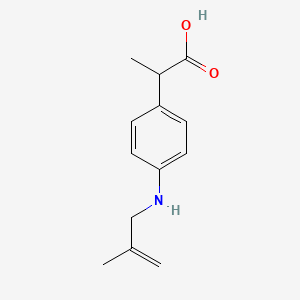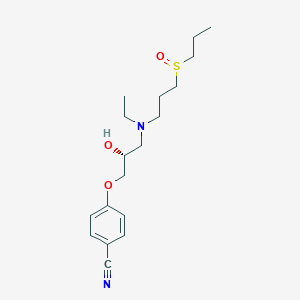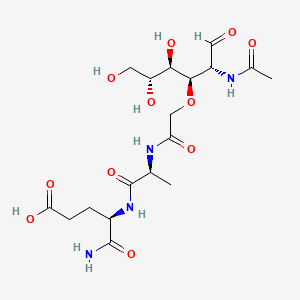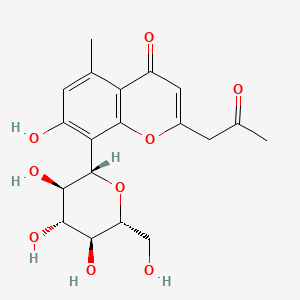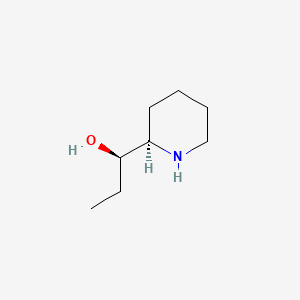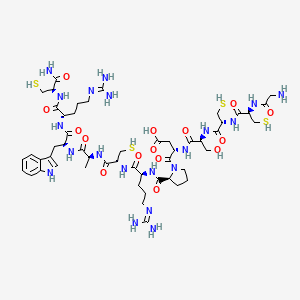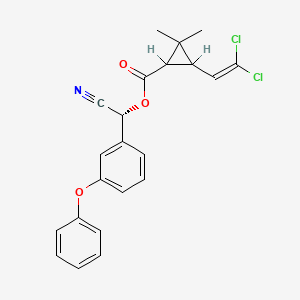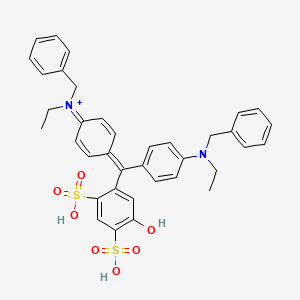
AUROTIOLUCOSA
Descripción general
Descripción
Aurothioglucose, also known as gold thioglucose, is a chemical compound with the formula AuSC6H11O5 . This derivative of the sugar glucose was formerly used to treat rheumatoid arthritis . Throughout history, gold was used to cure diseases, although the efficacy was not established .
Synthesis Analysis
Gold thioglucose can be prepared by treating gold bromide with thioglucose solution saturated with sulfur dioxide . Gold thioglucose is precipitated with methanol and recrystallized with water and methanol . A recent study also showed that aurothioglucose can be formed and released from thioglucose-loaded gold nanoparticles by NIR irradiation .Molecular Structure Analysis
Aurothioglucose features gold in the oxidation state of +I, like other gold thiolates . It is a water-soluble, non-ionic species that is assumed to exist as a polymer . The ‘b’ anomer of ATG is more stable than the ‘a’ anomer for TGp, MATG, and DATG models .Chemical Reactions Analysis
Under physiological conditions, an oxidation-reduction reaction leads to the formation of metallic gold and sulfinic acid derivative of thioglucose .Physical and Chemical Properties Analysis
Aurothioglucose has a molar mass of 392.18 g·mol−1 . It is a water-soluble, non-ionic species .Aplicaciones Científicas De Investigación
Terapia contra el cáncer
La aurotioglucosa ha sido explorada por su potencial en el tratamiento del cáncer. Se puede formar y liberar de nanopartículas de oro cargadas con tioglucosa mediante irradiación NIR, exhibiendo un efecto anticancerígeno combinado de termoterapia y quimioterapia . Este enfoque permite una liberación controlada de fármacos, minimizando el riesgo de liberación explosiva incontrolable de fármacos y fugas .
Tratamiento de la artritis reumatoide
Históricamente, la aurotioglucosa se utilizó en el tratamiento de la artritis reumatoide. Estaba indicada para el tratamiento adyuvante de la artritis reumatoide activa temprana en adultos y juveniles que no se controla adecuadamente con otros agentes antiinflamatorios . Sin embargo, su uso ha disminuido debido a los efectos secundarios y la disponibilidad de tratamientos más efectivos .
Nanotecnología
En nanotecnología, la aurotioglucosa juega un papel en la formación de fármacos complejos de iones de oro dentro de nanopartículas de oro. Estas nanopartículas se pueden utilizar para sistemas de administración de fármacos dirigidos, particularmente en el tratamiento de tumores sólidos bajo irradiación NIR .
Investigación bioquímica
La aurotioglucosa participa en estudios bioquímicos relacionados con sus efectos anticancerígenos y su interacción con otros compuestos bioquímicos. Su formación y liberación de nanopartículas de oro se ha confirmado mediante espectrometría de masas de alta resolución, lo que proporciona información sobre su mecanismo de acción .
Farmacodinamia
La farmacodinamia de la aurotioglucosa ha sido estudiada, con hallazgos de que los niveles séricos de oro en los pacientes aumentan bruscamente después de la administración, pero disminuyen durante la semana siguiente. Esta comprensión es crucial para la dosificación y la eficacia en las aplicaciones terapéuticas .
Química medicinal
El papel de la aurotioglucosa en la química medicinal incluye su uso histórico y las reacciones químicas que sufre en condiciones fisiológicas. Presenta oro en el estado de oxidación +I y se supone que existe como un polímero en forma no iónica soluble en agua .
Mecanismo De Acción
Aurothioglucose, also known as gold thioglucose, is a gold compound that was formerly used to treat rheumatoid arthritis . This article will discuss the mechanism of action of aurothioglucose, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Aurothioglucose primarily targets the immune system, specifically the inflammatory processes associated with rheumatoid arthritis . It has been shown to inhibit protein kinase C, a metalloenzyme containing Zn(2+) bound to cysteine and histidine residues, which plays a crucial role in intracellular signal transduction by phosphorylating serine/threonine residues in the protein .
Mode of Action
It is known to decrease synovial inflammation and retard cartilage and bone destruction . In patients with inflammatory arthritis, such as adult and juvenile rheumatoid arthritis, aurothioglucose can decrease the inflammation of the joint lining .
Biochemical Pathways
Aurothioglucose affects several biochemical pathways. One of the major pathways that aurothioglucose targets is the PI3K/AKT/mTOR pathway . This pathway is involved in the regulation of cell proliferation, apoptosis, and angiogenesis, and it is commonly associated with disease progression and tumorigenesis .
Pharmacokinetics
After administration, patient serum levels of gold rise sharply but decline over the following week . Peak levels with aqueous preparations are higher and decline faster than those with oily preparations . Regular weekly administration produces a continuous rise in the basal value for several months, after which the serum level becomes relatively stable .
Result of Action
The primary result of aurothioglucose’s action is the reduction of inflammation and slowing of disease progression in patients with rheumatoid arthritis . This effect prevents the inflammation from destroying the bone and cartilage surrounding the joints and prevents or slows the development of deformities of the joints .
Action Environment
The action of aurothioglucose can be influenced by environmental factors. For instance, research has shown that the formation and release of aurothioglucose from thioglucose-loaded gold nanoparticles can be induced by near-infrared (NIR) irradiation . This combined anti-cancer effect of thermotherapy and chemotherapy could be expected to have no risk of uncontrollable aurothioglucose burst release and leakage without NIR irradiation .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Aurothioglucose plays a significant role in biochemical reactions, particularly in the context of rheumatoid arthritis treatment .
Cellular Effects
Aurothioglucose influences cell function by reducing inflammation and slowing disease progression in patients with rheumatoid arthritis .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aurothioglucose change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of Aurothioglucose vary with different dosages in animal models. While specific threshold effects, toxic effects, or adverse effects at high doses have not been extensively studied, it is known that the use of gold compounds has decreased since the 1980s due to numerous side effects, limited efficacy, and slow onset of action .
Metabolic Pathways
Aurothioglucose is involved in metabolic pathways related to the treatment of rheumatoid arthritis . It interacts with enzymes or cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and may affect its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Aurothioglucose involves the reaction of glucose with gold thiomalate.", "Starting Materials": [ "Glucose", "Gold thiomalate" ], "Reaction": [ "Dissolve glucose in water to form a solution", "Add gold thiomalate to the glucose solution", "Heat the solution at 80-90°C for several hours", "Cool the solution and filter the precipitate", "Wash the precipitate with water and ethanol", "Dry the product under vacuum to obtain Aurothioglucose" ] } | |
Número CAS |
12192-57-3 |
Fórmula molecular |
C6H31AuO5S |
Peso molecular |
412.34 g/mol |
Nombre IUPAC |
gold(1+);molecular hydrogen;(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate |
InChI |
InChI=1S/C6H12O5S.Au.10H2/c7-1-2-3(8)4(9)5(10)6(12)11-2;;;;;;;;;;;/h2-10,12H,1H2;;10*1H/q;+1;;;;;;;;;;/p-1/t2-,3-,4+,5-,6-;;;;;;;;;;;/m1.........../s1 |
Clave InChI |
DWHOHDLMDHWAKJ-ZXFLYBOBSA-M |
SMILES isomérico |
[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)[S-])O)O)O)O.[Au+] |
SMILES |
C(C1C(C(C(C(O1)[S-])O)O)O)O.[Au+] |
SMILES canónico |
[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].C(C1C(C(C(C(O1)[S-])O)O)O)O.[Au+] |
Apariencia |
Solid powder |
Color/Form |
Yellow crystals |
| 12192-57-3 | |
Pictogramas |
Irritant; Health Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
Following the date of manufacture, sterile aurothioglucose suspension ... /has an expiration date/ of 5 years. |
Solubilidad |
Slightly soluble in propylene glycol; practically insoluble in acetone, alcohol, chloroform, and ether Soluble in water with decomposition. |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Aureotan Auromyose Aurothioglucose Aurothioglucose, beta D Isomer Aurothioglucose, beta-D Isomer Aurothioglucose, Sodium Salt, beta-D Isomer B Oleosum, Solganal beta-D Isomer Aurothioglucose Gold 50 Gold Thioglucose Gold-50 Gold50 Oleosum, Solganal B Solganal Solganal B Oleosum Solganol Thioglucose, Gold Thioglucosoaurate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of aurothioglucose?
A1: While the exact mechanism of action remains incompletely understood, research suggests that aurothioglucose primarily exerts its effects by interacting with sulfhydryl groups on proteins. [, ] This interaction can lead to the inhibition of various enzymes, particularly those involved in inflammatory and immune responses. []
Q2: Can you elaborate on the interaction of aurothioglucose with selenium-dependent glutathione peroxidase (SeGSH-Px)?
A2: Aurothioglucose has been shown to inhibit SeGSH-Px activity both in vitro and in vivo. [, ] This inhibition appears to be competitive and reversible, suggesting a direct interaction between the gold complex and the enzyme. [] Decreased SeGSH-Px activity can contribute to increased oxidative stress, which may play a role in both its therapeutic and toxic effects. [, ]
Q3: How does aurothioglucose affect the Nuclear Factor-kappa B (NF-κB) pathway?
A3: Studies indicate that aurothioglucose can inhibit the nuclear translocation of NF-κB, a key transcription factor involved in inflammation. [] This inhibition likely contributes to its anti-inflammatory effects by downregulating the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). []
Q4: What is the molecular formula and weight of aurothioglucose?
A4: The molecular formula of aurothioglucose is C6H11AuO5S, and its molecular weight is 392.18 g/mol.
Q5: Is there any information available on spectroscopic data for aurothioglucose?
A5: While the provided research papers do not contain specific spectroscopic data (e.g., NMR, IR) for aurothioglucose, such information is crucial for confirming its structure and purity. These techniques can provide insights into the compound's structure, bonding, and interactions with other molecules.
Q6: How does the formulation of aurothioglucose affect its properties and applications?
A6: Aurothioglucose is often administered as an oily suspension (for example, Solganal) for intramuscular injection. [, , , ] The oily formulation allows for slower absorption, potentially reducing the incidence and severity of adverse reactions compared to aqueous solutions. [, , ]
Q7: Does aurothioglucose exhibit any catalytic properties?
A7: Aurothioglucose itself is not known to possess direct catalytic properties. Its mode of action primarily revolves around inhibiting enzymatic activity rather than catalyzing reactions. []
Q8: How is aurothioglucose absorbed, distributed, metabolized, and excreted in the body?
A8: Aurothioglucose is poorly absorbed after intramuscular administration. [] Following absorption, it is distributed to various tissues, with a tendency to accumulate in the kidneys. [] The metabolism and excretion of aurothioglucose are not fully elucidated in the provided research but likely involve binding to plasma proteins and eventual excretion through the kidneys. [, ]
Q9: How do the pharmacokinetic properties of aurothioglucose compare to other gold-containing drugs?
A9: Aurothioglucose, when administered intramuscularly as an oily suspension, exhibits slower absorption compared to aqueous solutions of gold salts like sodium aurothiomalate. [, , , ] This difference in absorption rate can influence the incidence and severity of adverse reactions.
Q10: What are the main in vitro and in vivo models used to study the effects of aurothioglucose?
A10: Various in vitro models, including isolated enzyme assays, cell cultures (e.g., rat peritoneal macrophages), and mouse calvaria cultures, have been employed to investigate the effects of aurothioglucose on enzyme activity, inflammation, and bone resorption. [, , ] In vivo studies primarily utilize rodent models, such as mice and rats, to evaluate its impact on conditions like rheumatoid arthritis, pemphigus vulgaris, and experimental allergic encephalomyelitis. [, , , , , , , ]
Q11: Has aurothioglucose demonstrated efficacy in treating conditions beyond rheumatoid arthritis?
A11: Yes, research suggests potential benefits of aurothioglucose in managing pemphigus vulgaris, an autoimmune blistering disease. [, ] Low-dose aurothioglucose has shown promise in inducing and maintaining remission in some patients. []
Q12: What are the known toxicological and safety concerns associated with aurothioglucose?
A12: Aurothioglucose can cause a range of adverse reactions, with the most common being skin eruptions, stomatitis (mouth sores), and proteinuria (protein in the urine). [, ] These reactions are often dose-dependent and may necessitate treatment discontinuation. [, , ]
Q13: Are there any genetic factors that might predispose individuals to adverse reactions from aurothioglucose?
A13: Interestingly, research suggests a possible link between HLA-DR3 positivity and an increased risk of both toxicity and favorable response to aurothioglucose in rheumatoid arthritis patients. [] This finding highlights the complex interplay between genetics and drug response.
Q14: Are there ongoing efforts to improve the delivery and targeting of aurothioglucose?
A14: While the provided research papers primarily focus on traditional intramuscular administration of aurothioglucose, exploring alternative drug delivery systems, such as nanoparticles, could potentially enhance its efficacy and reduce toxicity. [] Nanoparticle-based delivery could allow for targeted delivery to specific tissues, improving therapeutic outcomes while minimizing off-target effects. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


